N-propoxyphthalimide
Description
N-Propoxyphthalimide is a derivative of phthalimide, characterized by a propoxy (-OCH₂CH₂CH₃) substituent attached to the nitrogen atom of the phthalimide core. Phthalimide derivatives are widely studied for their applications in polymer synthesis, catalysis, and organic transformations. The propoxy group likely influences solubility, steric effects, and electronic properties compared to other substituents, which may tailor its suitability for specific synthetic or catalytic roles.
Properties
IUPAC Name |
2-propoxyisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-2-7-15-12-10(13)8-5-3-4-6-9(8)11(12)14/h3-6H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXGSEQUJOCZRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCON1C(=O)C2=CC=CC=C2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377668 | |
| Record name | N-propoxyphthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51951-26-9 | |
| Record name | 2-Propoxy-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51951-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-propoxyphthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of N-propoxyphthalimide typically involves the reaction of phthalic anhydride with propylamine under controlled conditions. One common method includes the use of isopropanol as a solvent and triethylamine as a catalyst. The reaction is carried out at temperatures ranging from 70°C to 95°C for 0.5 to 1.5 hours . Industrial production methods often involve similar reaction conditions but are scaled up to accommodate larger quantities.
Chemical Reactions Analysis
N-propoxyphthalimide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-hydroxyphthalimide derivatives.
Reduction: Reduction reactions can yield N-alkylphthalimide derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various N-substituted phthalimides
Common reagents used in these reactions include oxidizing agents like peroxides, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions include N-alkoxyphthalimide and N-acyloxyphthalimide derivatives .
Scientific Research Applications
N-propoxyphthalimide has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in radical reactions.
Biology: It has been studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research has explored its potential as an anticancer agent due to its ability to intercalate into DNA.
Industry: It is used in the production of polymers and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-propoxyphthalimide involves its ability to undergo radical reactions. It can form reactive intermediates that interact with biological molecules such as DNA and proteins. These interactions can lead to various biological effects, including the inhibition of enzyme activity and the induction of oxidative stress .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following table summarizes key differences between N-propoxyphthalimide and structurally related compounds, based on substituent effects and reported applications:
Key Findings:
Reactivity Differences: Electrophilicity: Chloro and sulfenyl substituents () increase electrophilicity, enabling participation in coupling or sulfenylation reactions. In contrast, the propoxy group may act as a mild electron donor, reducing reactivity toward electrophilic pathways. Redox Activity: N-Hydroxyphthalimide () participates in redox cycles due to its -OH group, whereas the propoxy variant is unlikely to exhibit similar catalytic behavior.
Synthetic Utility: N-Phenylphthalimide derivatives () are pivotal in polymer chemistry due to their thermal stability and rigidity. This compound’s bulkier alkoxy group might compromise crystallinity but improve solubility in nonpolar solvents.
Biological Activity
N-propoxyphthalimide is a compound belonging to the phthalimide family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its anti-inflammatory properties, potential as a PPAR-γ ligand, and other therapeutic effects based on recent research findings.
1. Chemical Structure and Synthesis
This compound is synthesized through the reaction of phthalic anhydride with propanol in the presence of a suitable catalyst. The resulting compound features a phthalimide core with a propoxy substituent, which may influence its biological activity.
2. Anti-inflammatory Activity
Research has highlighted the anti-inflammatory potential of phthalimide derivatives, including this compound. A study evaluated various phthalimide analogs for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW264.7 cells.
- Key Findings :
- The compound exhibited significant inhibitory activity on NO production, with an IC50 value indicating its potency.
- Mechanistic studies revealed that the anti-inflammatory effects were associated with the down-regulation of inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) .
- The pathway involved suppression of Toll-like receptor (TLR)4 signaling, highlighting its potential as an anti-inflammatory agent.
3. PPAR-γ Agonistic Activity
This compound has also been investigated for its role as a ligand for peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor that regulates glucose and lipid metabolism.
- Research Insights :
- Studies demonstrated that certain phthalimide derivatives activate PPAR-γ in liver cells, suggesting their potential use in managing conditions like diabetes mellitus type 2.
- In vitro assays indicated that this compound and its analogs showed significant PPAR-γ activation compared to untreated controls .
- Structure-activity relationship (SAR) analyses pointed out that modifications on the phthalimide structure could enhance binding affinity and agonistic activity .
4. Other Biological Activities
Phthalimides, including this compound, have been reported to exhibit various other biological activities:
- Antibacterial and Antifungal : Some derivatives have shown effectiveness against bacterial and fungal strains, indicating their broad-spectrum antimicrobial potential .
- Anticonvulsant Effects : Certain phthalimides have been studied for their anticonvulsant properties, contributing to their therapeutic versatility .
5. Case Studies and Comparative Analysis
A comparative analysis of several phthalimide derivatives was conducted to evaluate their biological activities:
| Compound | Anti-inflammatory IC50 (µg/mL) | PPAR-γ Activation | Other Activities |
|---|---|---|---|
| This compound | TBD | Significant | Antibacterial |
| Compound IIh | 8.7 | Moderate | Antifungal |
| PD1 | TBD | High | Anticonvulsant |
6.
This compound represents a promising candidate in the realm of medicinal chemistry due to its multifaceted biological activities, particularly in anti-inflammatory responses and PPAR-γ activation. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential across various medical conditions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
